molecular formula C19H19N3O4S B2745728 (2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide CAS No. 892296-35-4

(2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide

Cat. No. B2745728
M. Wt: 385.44
InChI Key: YAJWRQWSBNVJHM-QOCHGBHMSA-N
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Description



  • The compound is a complex heterocyclic molecule with a pyrano-pyridine core.

  • It contains a thioamide group and a hydroxymethyl substituent.

  • The (2Z) configuration indicates the geometry around the double bond.





  • Synthesis Analysis






  • Molecular Structure Analysis



    • The molecular formula is C₁₉H₂₀N₄O₅S .

    • The compound has a pyrano[2,3-c]pyridine scaffold with additional functional groups.

    • The 3,5-dimethoxyphenyl and hydroxymethyl moieties contribute to its overall structure.





  • Chemical Reactions Analysis



    • The compound may undergo reactions such as nucleophilic substitutions, oxidation, and cyclizations.

    • Specific reactions would depend on reaction conditions and reagents.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Molecular weight: 366.43 g/mol

      • Density: 1.3 g/cm³

      • Boiling point: 585.4°C



    • Chemical Properties :

      • Reactivity: May participate in nucleophilic or electrophilic reactions.

      • Solubility: Soluble in organic solvents.






  • Scientific Research Applications

    Antimicrobial Activity

    The synthesis of compounds related to (2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide has shown significant antimicrobial activities. Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated notable antibacterial and antifungal activities, with efficacy comparable or superior to standard drugs, indicating a potential for the development of new antimicrobial agents (Zhuravel et al., 2005).

    Hypoglycemic Activity

    Carbothioamides and related thiodiazolidines, which share a structural resemblance with the query compound, exhibited hypoglycemic activity. The compounds significantly lowered mean blood sugar levels in experimental settings, suggesting a potential application in diabetes management (Chaubey & Pandeya, 1989).

    Antisecretory and Antiulcer Activities

    Thioamide derivatives, including those similar to the query compound, have been synthesized and tested for their antisecretory and antiulcer activities. One particular compound exhibited activities significantly higher than cimetidine, a well-known medication for ulcer treatment, suggesting a potential for developing new therapeutic agents in gastroenterology (Aloup et al., 1987).

    Corrosion Inhibition

    The synthesized heterocyclic compounds, including pyrazole carbothioamides, have been investigated for their corrosion inhibition properties. These studies showed strong adsorption on metal surfaces, indicating potential applications in protecting materials against corrosion (Boudjellal et al., 2020).

    Anticancer Activities

    Pyrazole-1-carbothioamide nucleosides, structurally related to the query compound, have been synthesized and screened for antiproliferative activity against various human cancer cell lines. Some compounds showed significant IC50 values, indicating potential as anticancer agents (Radwan et al., 2019).

    Safety And Hazards



    • Safety data for this specific compound is limited.

    • Handle with care, following standard laboratory safety protocols.




  • Future Directions



    • Investigate potential applications in drug discovery or materials science.

    • Explore derivatives with modified substituents for improved properties.




    Remember that this analysis is based on available information, and further research is essential to fully understand this compound’s properties and potential applications. If you need more detailed information, consult relevant scientific literature1. 🌟


    properties

    IUPAC Name

    2-(3,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carbothioamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H19N3O4S/c1-10-17-15(11(9-23)8-21-10)7-16(18(20)27)19(26-17)22-12-4-13(24-2)6-14(5-12)25-3/h4-8,23H,9H2,1-3H3,(H2,20,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YAJWRQWSBNVJHM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC=C(C2=C1OC(=NC3=CC(=CC(=C3)OC)OC)C(=C2)C(=S)N)CO
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H19N3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    385.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide

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